N-[2-(ethylamino)ethyl]acetamide
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Overview
Description
N-[2-(ethylamino)ethyl]acetamide: is an organic compound with the molecular formula C6H14N2O. It is a derivative of acetamide and is characterized by the presence of an ethylamino group attached to the ethyl chain of the acetamide. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Acylation: One common method for synthesizing N-[2-(ethylamino)ethyl]acetamide involves the direct acylation of 2-aminoethyl(ethyl)amine with acetic anhydride. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acylating agent and the solvent.
Reductive Amination: Another method involves the reductive amination of 2-acetamidoacetaldehyde with ethylamine. This reaction requires a reducing agent such as sodium cyanoborohydride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using acetic anhydride or acetyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(ethylamino)ethyl]acetamide can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products:
Oxidation: Formation of this compound oxides or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
Chemistry: N-[2-(ethylamino)ethyl]acetamide is used as a building block in organic synthesis. It is employed in the preparation of mixed two-component monolayers on glassy carbon and in the synthesis of various heterocyclic compounds.
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active molecules. It is involved in the study of enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents. It is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: this compound is used in the production of polymers, resins, and coatings. It serves as a solvent and intermediate in the manufacture of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(ethylamino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting downstream biological processes. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-ethylacetamide: Similar in structure but lacks the ethylamino group.
N,N-dimethylacetamide: Contains two methyl groups instead of an ethylamino group.
N-(2-aminoethyl)acetamide: Contains an amino group instead of an ethylamino group.
Uniqueness: N-[2-(ethylamino)ethyl]acetamide is unique due to the presence of both an ethylamino group and an acetamide moiety. This combination imparts distinct chemical properties, making it versatile for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions and its role as a building block in organic synthesis highlight its importance in scientific research.
Biological Activity
N-[2-(ethylamino)ethyl]acetamide, also known by its CAS number 4814-83-9, is a compound that has garnered attention in various biological and pharmacological studies. Its structure consists of an acetamide group substituted with an ethylamino moiety, which may influence its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical formula for this compound is C6H14N2O. Below is a summary of its key physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 130.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Log P (Octanol-Water) | Not available |
This compound has been studied for its potential neuropharmacological effects. Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and glutamate receptors. These interactions suggest potential applications in treating neurological disorders.
- GABA Receptor Modulation : Compounds similar to this compound have been shown to act as GABAergic agents, which could help in managing anxiety and other mood disorders.
- NMDA Receptor Antagonism : The compound may exhibit antagonistic effects on NMDA receptors, potentially providing neuroprotective benefits in conditions like neurodegeneration.
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anxiolytic Effects : Due to its action on GABA receptors, it may have potential as an anxiolytic agent.
- Neuroprotective Properties : Its ability to modulate glutamate receptors could make it beneficial in treating neurodegenerative diseases.
- Potential in Psychiatric Disorders : Research into similar compounds indicates possible efficacy in managing mood disorders and schizophrenia.
Case Studies and Experimental Data
Several studies have explored the biological effects of this compound and related compounds:
- Neuropharmacological Studies : In vitro studies have demonstrated that derivatives of this compound can modulate neurotransmitter release, indicating potential for therapeutic use in psychiatric conditions .
- Toxicological Assessments : Toxicity evaluations have shown that while some acetamide derivatives exhibit low toxicity at therapeutic doses, further studies are needed to establish safety profiles for long-term use .
- Comparative Analyses : A comparative study with structurally similar compounds revealed that this compound has a favorable profile for further development as a drug candidate due to its unique mechanism of action .
Properties
IUPAC Name |
N-[2-(ethylamino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-7-4-5-8-6(2)9/h7H,3-5H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAGPADICWLXLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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